molecular formula C27H28FNO5S B589831 (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid CAS No. 929211-64-3

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid

Cat. No. B589831
CAS RN: 929211-64-3
M. Wt: 497.581
InChI Key: HNPJXQKTFJGUSO-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid” is an organofluorine compound . It is also known as R-138727 and is a metabolite of Prasugrel . The molecular formula of this compound is C18H20FNO3S, and its molecular weight is 349.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a cyclopropyl group, a fluorophenyl group, an oxoethyl group, a sulfanyl group, and a piperidinylidene group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Interaction with P2Y12 Receptors

The compound trans-R-138727MP, the active metabolite of prasugrel, has been studied for its interaction with the human P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and is the target of platelet aggregation inhibitors, including prasugrel .

Inhibition of Platelet Aggregation

Trans-R-138727MP is an irreversible P2Y12 inhibitor. It stops signal transduction and inhibits platelet aggregation . This makes it a potential candidate for use in conditions where platelet aggregation needs to be controlled, such as in the prevention of thrombosis.

Potential Use in Drug Development

As the active metabolite derivative of Prasugrel, a thienopyridine and prodrug, trans-R-138727MP inhibits platelet function. It is an orally active and potent P2Y12 receptor antagonist, and inhibits ADP-induced platelet aggregation . This suggests its potential use in the development of new drugs, particularly those aimed at preventing blood clots.

Research Tool in Molecular Biology

The compound has been used in research to identify the molecular site of action of R-138727. It has been found to interact with cysteine 97 and cysteine 175 of the human P2Y12 receptor, which are likely to form a disulfide bridge in native receptors . This makes it a valuable tool in molecular biology research.

Potential Use in Cardiovascular Disease Treatment

Given its role as a P2Y12 inhibitor and its ability to inhibit platelet aggregation, trans-R-138727MP could potentially be used in the treatment of cardiovascular diseases, particularly those where blood clot formation is a risk .

Potential Use in Stroke Prevention

As an inhibitor of platelet aggregation, trans-R-138727MP could potentially be used in the prevention of strokes, which are often caused by the formation of blood clots in the brain .

properties

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPJXQKTFJGUSO-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676127
Record name (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid

CAS RN

929211-64-3
Record name (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.